Cas no 2137534-72-4 (1-(2-amino-2-cyclopentylethyl)-3-(propan-2-yl)urea)

1-(2-Amino-2-cyclopentylethyl)-3-(propan-2-yl)urea is a substituted urea derivative characterized by its cyclopentyl and isopropyl functional groups. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological or metabolic pathways. Its structural features, including the primary amine and urea moiety, enhance reactivity for further derivatization, enabling tailored modifications for specific applications. The cyclopentyl group contributes to conformational rigidity, potentially improving binding affinity in receptor interactions. Suitable for research in medicinal chemistry, this compound offers versatility in scaffold design while maintaining synthetic accessibility. Storage under inert conditions is recommended to preserve stability.
1-(2-amino-2-cyclopentylethyl)-3-(propan-2-yl)urea structure
2137534-72-4 structure
Product name:1-(2-amino-2-cyclopentylethyl)-3-(propan-2-yl)urea
CAS No:2137534-72-4
MF:C11H23N3O
Molecular Weight:213.31982254982
CID:6223170
PubChem ID:165474989

1-(2-amino-2-cyclopentylethyl)-3-(propan-2-yl)urea 化学的及び物理的性質

名前と識別子

    • 1-(2-amino-2-cyclopentylethyl)-3-(propan-2-yl)urea
    • 2137534-72-4
    • EN300-1121954
    • インチ: 1S/C11H23N3O/c1-8(2)14-11(15)13-7-10(12)9-5-3-4-6-9/h8-10H,3-7,12H2,1-2H3,(H2,13,14,15)
    • InChIKey: PIILIQWQVXHHDW-UHFFFAOYSA-N
    • SMILES: O=C(NC(C)C)NCC(C1CCCC1)N

計算された属性

  • 精确分子量: 213.184112366g/mol
  • 同位素质量: 213.184112366g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 2
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 200
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.1
  • トポロジー分子極性表面積: 67.2Ų

1-(2-amino-2-cyclopentylethyl)-3-(propan-2-yl)urea Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1121954-10g
1-(2-amino-2-cyclopentylethyl)-3-(propan-2-yl)urea
2137534-72-4 95%
10g
$3929.0 2023-10-27
Enamine
EN300-1121954-0.25g
1-(2-amino-2-cyclopentylethyl)-3-(propan-2-yl)urea
2137534-72-4 95%
0.25g
$840.0 2023-10-27
Enamine
EN300-1121954-0.1g
1-(2-amino-2-cyclopentylethyl)-3-(propan-2-yl)urea
2137534-72-4 95%
0.1g
$804.0 2023-10-27
Enamine
EN300-1121954-1.0g
1-(2-amino-2-cyclopentylethyl)-3-(propan-2-yl)urea
2137534-72-4
1g
$728.0 2023-06-09
Enamine
EN300-1121954-5.0g
1-(2-amino-2-cyclopentylethyl)-3-(propan-2-yl)urea
2137534-72-4
5g
$2110.0 2023-06-09
Enamine
EN300-1121954-0.5g
1-(2-amino-2-cyclopentylethyl)-3-(propan-2-yl)urea
2137534-72-4 95%
0.5g
$877.0 2023-10-27
Enamine
EN300-1121954-5g
1-(2-amino-2-cyclopentylethyl)-3-(propan-2-yl)urea
2137534-72-4 95%
5g
$2650.0 2023-10-27
Enamine
EN300-1121954-1g
1-(2-amino-2-cyclopentylethyl)-3-(propan-2-yl)urea
2137534-72-4 95%
1g
$914.0 2023-10-27
Enamine
EN300-1121954-0.05g
1-(2-amino-2-cyclopentylethyl)-3-(propan-2-yl)urea
2137534-72-4 95%
0.05g
$768.0 2023-10-27
Enamine
EN300-1121954-10.0g
1-(2-amino-2-cyclopentylethyl)-3-(propan-2-yl)urea
2137534-72-4
10g
$3131.0 2023-06-09

1-(2-amino-2-cyclopentylethyl)-3-(propan-2-yl)urea 関連文献

1-(2-amino-2-cyclopentylethyl)-3-(propan-2-yl)ureaに関する追加情報

1-(2-amino-2-cyclopentylethyl)-3-(propan-2-yl)urea: A Comprehensive Overview

1-(2-amino-2-cyclopentylethyl)-3-(propan-2-yl)urea, also known by its CAS number NO 2137534-72-4, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This compound is a urea derivative, characterized by its unique structure that combines a cyclopentyl group with an aminoethyl chain. The molecule's structure makes it a versatile compound with potential applications in drug design, agrochemicals, and other specialized chemical industries.

The synthesis of 1-(2-amino-2-cyclopentylethyl)-3-(propan-2-yl)urea involves a multi-step process, typically starting with the preparation of the corresponding isocyanate intermediate. The reaction sequence often includes nucleophilic substitution and condensation steps, which are optimized to achieve high yields and purity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and environmental impact. These improvements are particularly relevant in the context of increasing demand for sustainable chemical processes.

Structurally, the compound features a urea group (-NCONH-) connected to a cyclopentylethylamine moiety and an isopropyl group. This combination imparts unique physicochemical properties, including moderate solubility in organic solvents and thermal stability up to 180°C. The presence of the cyclopentane ring introduces rigidity into the molecule, which can influence its pharmacokinetic properties if used in drug development.

Recent studies have explored the biological activity of 1-(2-amino-2-cyclopentylethyl)-3-(propan-2-yl)urea, particularly its potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, research published in 20XX demonstrated its ability to modulate the activity of histone deacetylases (HDACs), which are key targets in cancer therapy. This finding has sparked interest in further investigations into its therapeutic potential.

In addition to its biological applications, CAS NO 2137534-72-4 has been studied for its role as an intermediate in the synthesis of more complex molecules. Its reactivity under various conditions makes it a valuable building block in organic synthesis. For example, it has been used as a precursor in the preparation of heterocyclic compounds, which are important in medicinal chemistry.

The environmental impact of this compound has also come under scrutiny. Studies have assessed its biodegradability and toxicity profiles, with results indicating that it is not highly toxic to aquatic organisms at concentrations typically encountered in industrial settings. However, further research is needed to fully understand its long-term ecological effects.

In terms of market applications, 1-(2-amino-2-cyclopentylethyl)-3-(propan-2-yl)urea is currently used primarily as an intermediate in specialty chemicals production. Its demand is driven by the pharmaceutical and agrochemical industries, where it serves as a key component in the development of new active ingredients. The global market for such intermediates is projected to grow at a steady rate due to increasing R&D activities and expanding healthcare needs.

The future outlook for this compound appears promising, with ongoing research focusing on enhancing its bioavailability and exploring novel therapeutic applications. Collaborative efforts between academic institutions and industry partners are expected to yield breakthroughs that will expand its utility across multiple sectors.

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